
1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H15F3N6O2 and its molecular weight is 440.386. The purity is usually 95%.
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Biological Activity
The compound 1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a derivative of oxadiazole known for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N5O4 with a molecular weight of 385.39 g/mol. The structure features a urea linkage and oxadiazole ring, which are significant for its biological interactions.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C17H15N5O4 |
Molecular Weight | 385.39 g/mol |
IUPAC Name | This compound |
Antibacterial Activity
Research has shown that oxadiazole derivatives exhibit significant antibacterial properties. In one study, multiple derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with similar structural features to the target compound displayed potent antibacterial activity compared to standard antibiotics like amoxicillin and cefixime .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A series of compounds were evaluated for their in vitro antitumor activity against various cancer cell lines. The compound exhibited an IC50 value indicating moderate potency against certain tumor types .
Table 2: Anticancer Activity (IC50 Values)
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 9.4 |
Compound B | HeLa | 12.0 |
Compound C | A549 | 15.5 |
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, derivatives containing oxadiazole moieties have shown anti-inflammatory effects in various assays. These compounds were evaluated using MTT assays to determine their efficacy in reducing inflammation markers .
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Peptide Deformylase Inhibition : Some studies suggest that oxadiazole derivatives can inhibit peptide deformylase, an enzyme crucial for bacterial survival.
- Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting the cell cycle.
- Inflammatory Pathway Modulation : It has been observed to downregulate pro-inflammatory cytokines.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy .
- Anticancer Screening : Another research effort involved screening various oxadiazole derivatives against a panel of cancer cell lines, identifying several candidates with promising anticancer activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the oxadiazole ring in anticancer therapies. The incorporation of the pyrazinyl group enhances the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells. For instance, analogs of oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines, suggesting that this compound may exhibit similar properties .
Antimicrobial Properties
Research indicates that derivatives of pyrazinyl oxadiazoles possess antimicrobial activity against a range of pathogens. The unique structural features of this compound may contribute to its efficacy against bacterial and fungal infections. Studies are ongoing to evaluate its spectrum of activity and mechanism of action .
Inhibitors of Enzymatic Activity
Compounds with urea linkages have been identified as potent inhibitors of various enzymes, including those involved in inflammatory processes and cancer progression. The specific structural arrangement in this compound may allow it to act as a selective inhibitor for target enzymes such as metalloproteinases, which play a crucial role in tumor metastasis .
Material Science Applications
The unique properties of this compound extend beyond biological applications; it has potential uses in material science as well. Its ability to form stable complexes with metal ions can be exploited in the development of new materials for electronic applications or catalysis.
Case Studies
Several case studies illustrate the applications of similar compounds:
- Anticancer Studies : A study demonstrated that pyrazinyl oxadiazole derivatives showed significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships .
- Enzyme Inhibition : A recent investigation into urea-based compounds revealed their effectiveness as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), suggesting that modifications to the structure could enhance their therapeutic potential against inflammatory diseases .
Properties
IUPAC Name |
1-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O2/c22-21(23,24)14-5-3-6-15(11-14)27-20(31)28-16-7-2-1-4-13(16)10-18-29-19(30-32-18)17-12-25-8-9-26-17/h1-9,11-12H,10H2,(H2,27,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCOIKBBXKUXQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.